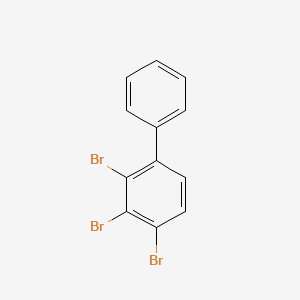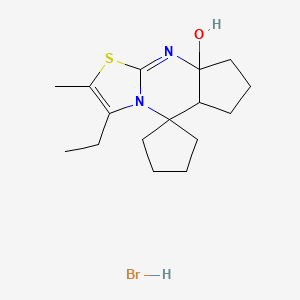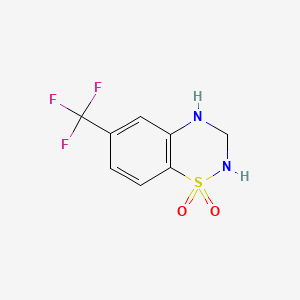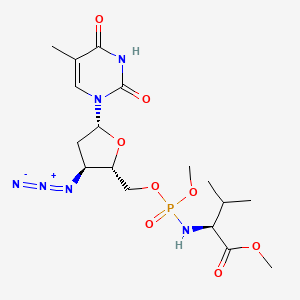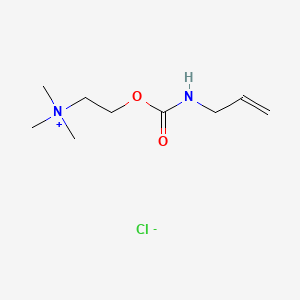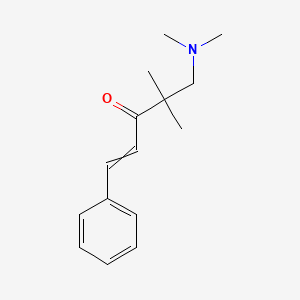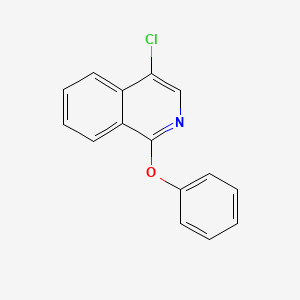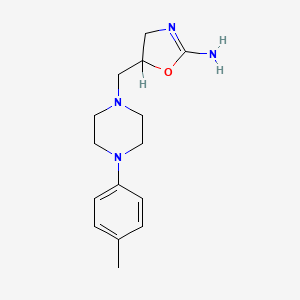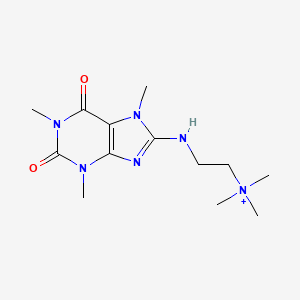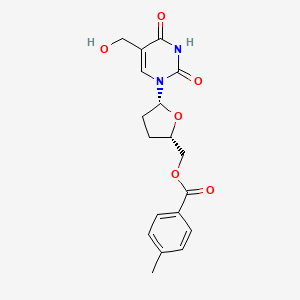
2',3'-Dideoxy-5'-O-(4-methylbenzoyl)-5-hydroxymethyluridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-hydroxymethyluridine is a synthetic nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside, but it has been chemically modified to include a 4-methylbenzoyl group at the 5’ position and lacks the 2’ and 3’ hydroxyl groups. These modifications can significantly alter its biological activity and chemical properties, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-hydroxymethyluridine typically involves multiple steps:
Starting Material: The synthesis often begins with uridine.
Protection of Hydroxyl Groups: The hydroxyl groups at the 2’ and 3’ positions are protected using suitable protecting groups.
Introduction of the 4-Methylbenzoyl Group: The 5’ hydroxyl group is then esterified with 4-methylbenzoic acid or its derivatives under acidic or basic conditions to introduce the 4-methylbenzoyl group.
Deprotection: The protecting groups at the 2’ and 3’ positions are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures.
化学反応の分析
Types of Reactions
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-hydroxymethyluridine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group at the 5 position can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the 4-methylbenzoyl ester to a hydroxyl group.
Substitution: The 4-methylbenzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or deprotected nucleosides.
Substitution: Various acylated derivatives depending on the substituent introduced.
科学的研究の応用
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-hydroxymethyluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on nucleic acid metabolism and function.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
作用機序
The mechanism by which 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-hydroxymethyluridine exerts its effects involves its incorporation into nucleic acids. The absence of the 2’ and 3’ hydroxyl groups prevents the formation of phosphodiester bonds, thereby terminating nucleic acid chain elongation. This property makes it a potent inhibitor of viral replication and a potential anticancer agent.
類似化合物との比較
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the 4-methylbenzoyl group but also lacks the 2’ and 3’ hydroxyl groups.
5’-O-(4-Methylbenzoyl)uridine: Contains the 4-methylbenzoyl group but retains the 2’ and 3’ hydroxyl groups.
2’,3’-Dideoxy-5’-O-(benzoyl)uridine: Similar structure but with a benzoyl group instead of a 4-methylbenzoyl group.
Uniqueness
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-hydroxymethyluridine is unique due to the combination of the 4-methylbenzoyl group and the absence of the 2’ and 3’ hydroxyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
133697-35-5 |
|---|---|
分子式 |
C18H20N2O6 |
分子量 |
360.4 g/mol |
IUPAC名 |
[(2S,5R)-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C18H20N2O6/c1-11-2-4-12(5-3-11)17(23)25-10-14-6-7-15(26-14)20-8-13(9-21)16(22)19-18(20)24/h2-5,8,14-15,21H,6-7,9-10H2,1H3,(H,19,22,24)/t14-,15+/m0/s1 |
InChIキー |
LFRUILMEWILHLP-LSDHHAIUSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2CC[C@@H](O2)N3C=C(C(=O)NC3=O)CO |
正規SMILES |
CC1=CC=C(C=C1)C(=O)OCC2CCC(O2)N3C=C(C(=O)NC3=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


